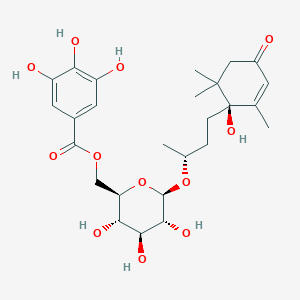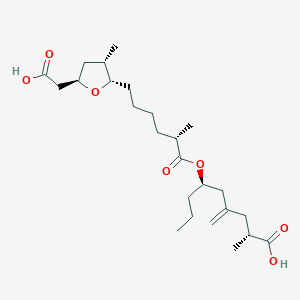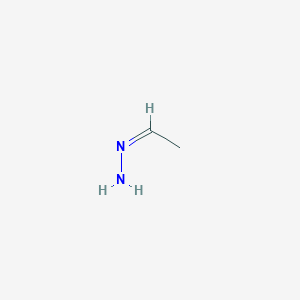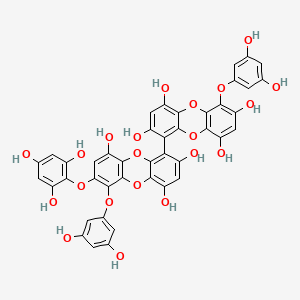
Sulfamoyl iodide (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfamoyl iodide (9CI) is an organosulfur compound characterized by the presence of a sulfonyl group bonded to an iodine atom. This compound is part of the broader class of sulfonyl halides, which are known for their reactivity and diverse applications in organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sulfamoyl iodide (9CI) can be synthesized through the reaction of sulfonyl chlorides with iodide salts. One common method involves the reaction of methanesulfonyl chloride with sodium iodide in an aprotic solvent such as acetone or acetonitrile. The reaction typically proceeds at room temperature, yielding sulfamyl iodide and sodium chloride as a byproduct.
Industrial Production Methods: Industrial production of sulfamyl iodide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Sulfamoyl iodide (9CI) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: Sulfamoyl iodide (9CI) can be oxidized to form sulfonyl iodates or reduced to form sulfonyl iodides with different oxidation states.
Addition Reactions: It can add to alkenes and alkynes, forming adducts that are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and peracids are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonyl Iodates: Formed from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Sulfamoyl iodide (9CI) has a wide range of applications in scientific research:
Biology: It serves as a precursor for the synthesis of biologically active sulfonamides, which have antimicrobial properties.
Medicine: Sulfonamides derived from sulfamyl iodide are used in the development of antibiotics and other therapeutic agents.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sulfamyl iodide involves the formation of reactive intermediates such as sulfonyl radicals or cations. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds. The pathways involved in these reactions include nucleophilic substitution, radical addition, and electrophilic aromatic substitution.
Vergleich Mit ähnlichen Verbindungen
Methanesulfonyl Chloride: Similar in structure but contains a chlorine atom instead of iodine.
Benzenesulfonyl Chloride: Contains a benzene ring attached to the sulfonyl group.
Tosyl Chloride: Contains a toluene group attached to the sulfonyl group.
Uniqueness: Sulfamoyl iodide (9CI) is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to other sulfonyl halides. The iodine atom makes sulfamyl iodide more reactive in nucleophilic substitution reactions and provides unique opportunities for the synthesis of iodine-containing compounds.
Eigenschaften
CAS-Nummer |
102479-80-1 |
|---|---|
Molekularformel |
H2INO2S |
Molekulargewicht |
206.99 g/mol |
IUPAC-Name |
sulfamoyl iodide |
InChI |
InChI=1S/H2INO2S/c1-5(2,3)4/h(H2,2,3,4) |
InChI-Schlüssel |
DMPIUZWQZODITO-UHFFFAOYSA-N |
SMILES |
NS(=O)(=O)I |
Kanonische SMILES |
NS(=O)(=O)I |
Synonyme |
iodosulfonamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(E)-(2-bromophenyl)methylideneamino]-5-phenyl-1H-imidazole-2-thione](/img/structure/B1258263.png)





![3-[(Carboxycarbonyl)amino]benzoic acid](/img/structure/B1258272.png)






